molecular formula C24H20N6O4 B12385643 R110 azide, 6-isomer

R110 azide, 6-isomer

Cat. No.: B12385643
M. Wt: 456.5 g/mol
InChI Key: HOPHNLQKZDCUFU-UHFFFAOYSA-N
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Description

R110 azide, 6-isomer, also known as rhodamine 110 azide, is a fluorescent dye with an azide functional group. This compound is a pure 6-isomer of rhodamine 110 and is used extensively in click chemistry due to its ability to form stable triazole linkages with alkynes. It is more photostable than fluorescein and can replace other dyes like DyLight 488 and fluorescein amidite (FAM) in various applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: R110 azide, 6-isomer is synthesized by introducing an azide group into the rhodamine 110 molecule. The synthesis typically involves the following steps:

    Nitration: Rhodamine 110 is nitrated to introduce nitro groups.

    Reduction: The nitro groups are reduced to amines.

    Azidation: The amines are then converted to azides using sodium azide in the presence of a suitable solvent like dimethyl sulfoxide (DMSO).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically stored at -20°C to maintain its stability and photophysical properties .

Chemical Reactions Analysis

Types of Reactions: R110 azide, 6-isomer primarily undergoes click chemistry reactions, specifically the Huisgen 1,3-dipolar cycloaddition reaction with alkynes to form triazoles. This reaction is highly efficient and selective.

Common Reagents and Conditions:

    Reagents: Alkynes, copper(I) catalysts, and sodium ascorbate.

    Conditions: The reaction is typically carried out in polar organic solvents like DMSO or dimethylformamide (DMF) at room temperature.

Major Products: The major product formed from the reaction of this compound with alkynes is a stable triazole linkage, which retains the fluorescent properties of the rhodamine dye .

Scientific Research Applications

R110 azide, 6-isomer has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of R110 azide, 6-isomer involves its azide group reacting with alkynes to form triazole linkages. This reaction is facilitated by copper(I) catalysts and proceeds through a 1,3-dipolar cycloaddition mechanism. The resulting triazole linkage is highly stable and retains the fluorescent properties of the rhodamine dye, making it useful for various labeling and imaging applications .

Comparison with Similar Compounds

    Fluorescein amidite (FAM): A commonly used fluorescent dye with similar photophysical properties but less photostable than R110 azide, 6-isomer.

    DyLight 488: Another fluorescent dye that can be replaced by this compound due to its superior photostability.

    Rhodamine B: A rhodamine dye with different functional groups and applications.

Uniqueness: this compound stands out due to its high photostability, making it more suitable for long-term imaging applications. Its ability to form stable triazole linkages through click chemistry further enhances its versatility in various scientific and industrial applications .

Properties

Molecular Formula

C24H20N6O4

Molecular Weight

456.5 g/mol

IUPAC Name

3',6'-diamino-N-(3-azidopropyl)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxamide

InChI

InChI=1S/C24H20N6O4/c25-14-3-6-17-20(11-14)33-21-12-15(26)4-7-18(21)24(17)19-10-13(2-5-16(19)23(32)34-24)22(31)28-8-1-9-29-30-27/h2-7,10-12H,1,8-9,25-26H2,(H,28,31)

InChI Key

HOPHNLQKZDCUFU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)NCCCN=[N+]=[N-])C3(C4=C(C=C(C=C4)N)OC5=C3C=CC(=C5)N)OC2=O

Origin of Product

United States

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